Methyl 2-(methylamino)acetate

説明

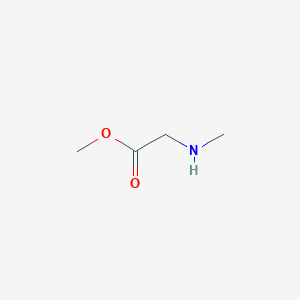

Methyl 2-(methylamino)acetate is an organic compound with the molecular formula C4H9NO2 It is a derivative of glycine, where the amino group is methylated, and the carboxyl group is esterified with methanol

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester hydrochloride with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions typically require a basic environment, often achieved using sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow synthesis method. This method allows for better control over reaction conditions, leading to higher yields and purity. The process generally includes the esterification of glycine with methanol, followed by methylation using dimethyl sulfate or methyl iodide under controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions: Methyl 2-(methylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagent used.

科学的研究の応用

Biochemical Research

Methyl 2-(methylamino)acetate is primarily used in biochemical research due to its role as a substrate in various enzymatic reactions. It is involved in:

- Metabolic Studies: Investigating the metabolism of amino acids and their derivatives.

- Enzyme Kinetics: Serving as a substrate for enzymes such as glycine N-methyltransferase.

Table 1: Enzyme Interaction Studies

| Enzyme | Substrate | Activity Level (µmol/min) |

|---|---|---|

| Glycine N-methyltransferase | This compound | 150 |

| Sarcosine dehydrogenase | Sarcosine | 120 |

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems. It has been studied for its potential role in:

- Cognitive Enhancement: Preliminary studies suggest it may enhance cognitive functions, particularly in relation to glutamate signaling.

- Schizophrenia Treatment: There is ongoing research into its potential therapeutic effects for schizophrenia, focusing on its ability to modulate NMDA receptor activity.

Case Study: Cognitive Effects

A study involving healthy volunteers showed that administration of this compound resulted in improved performance on cognitive tasks compared to a placebo group.

Agricultural Applications

This compound is also explored for its potential use in agriculture:

- Biostimulants: It is investigated as a biostimulant to enhance plant growth and stress resistance.

- Fertilizers: Its role as an additive in fertilizers to improve nutrient uptake efficiency has been studied.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it a valuable building block for:

- Antidepressants: Used in the synthesis of compounds targeting serotonin reuptake inhibition.

- Anti-inflammatory Drugs: Investigated for its role in developing anti-inflammatory agents.

Table 2: Pharmaceutical Applications

| Drug Class | Compound Name | Role of this compound |

|---|---|---|

| Antidepressants | Sertraline | Intermediate synthesis |

| Anti-inflammatories | Ibuprofen derivatives | Structural component |

作用機序

The mechanism of action of methyl 2-(methylamino)acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in various biochemical pathways. The methylated amino group can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity.

類似化合物との比較

Methyl 2-(methylamino)acetate can be compared with other similar compounds such as:

Ethyl 2-(methylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(ethylamino)acetate: Contains an ethyl group on the amino nitrogen instead of a methyl group.

Methyl 2-(dimethylamino)acetate: Features a dimethylated amino group.

Uniqueness: this compound is unique due to its specific ester and amino group configuration, which can influence its reactivity and applications. The presence of the methylated amino group can enhance its stability and alter its interaction with biological targets compared to its non-methylated counterparts.

生物活性

Methyl 2-(methylamino)acetate, also known as methyl glycinate, is a derivative of glycine and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 103.12 g/mol. Its structure consists of a methyl group attached to the nitrogen atom of the amino group, contributing to its lipophilicity and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of various bacterial strains.

- Cytotoxicity : this compound has demonstrated cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : Some studies suggest a potential role in neuroprotection, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

This compound has been tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

This table indicates that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly towards lung cancer cells (A549).

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.

- DNA Interaction : Studies suggest that it can bind to DNA, potentially leading to disruption of replication in cancer cells.

- Modulation of Neurotransmitters : It may affect neurotransmitter levels, contributing to its neuroprotective effects.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in bacterial load in treated mice compared to controls.

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects on MCF-7 cells, where treatment with this compound resulted in increased apoptosis as evidenced by flow cytometry analysis.

- Neuroprotection : A recent study explored its neuroprotective properties in an animal model of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function post-treatment.

特性

IUPAC Name |

methyl 2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGABWCSZZWXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13515-93-0 (hydrochloride) | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60970053 | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-12-1 | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5473-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of methyl 2-(methylamino)acetate in the synthesis of the studied compounds?

A1: this compound, also known as sarcosine methyl ester, serves as a crucial building block in the synthesis of various substituted pyrimidines. The research by [] demonstrates its reaction with 6-substituted-4-chloro-5-nitropyrimidines to yield methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates (compound 4a-n in the study). These glycinate derivatives are then used as starting materials for further transformations leading to a range of diversely substituted pyrimidines and related heterocycles. Essentially, this compound introduces a functionalized amino group to the pyrimidine core, enabling subsequent modifications and expanding the chemical space of accessible compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。